molecular formula C11H12F2O B13526187 (1-(2,4-Difluorobenzyl)cyclopropyl)methanol

(1-(2,4-Difluorobenzyl)cyclopropyl)methanol

Cat. No.: B13526187
M. Wt: 198.21 g/mol
InChI Key: LSJQYJMDROQBAP-UHFFFAOYSA-N
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Description

(1-(2,4-Difluorobenzyl)cyclopropyl)methanol: is a chemical compound with the molecular formula C11H12F2O and a molecular weight of 198.21 g/mol This compound features a cyclopropyl group attached to a methanol moiety, with a 2,4-difluorobenzyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,4-Difluorobenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 2,4-difluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-(2,4-Difluorobenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-(2,4-Difluorobenzyl)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(2,4-Difluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol
  • (1-(2,4-Dimethylbenzyl)cyclopropyl)methanol
  • (1-(2,4-Difluorophenyl)cyclopropyl)methanol

Uniqueness

(1-(2,4-Difluorobenzyl)cyclopropyl)methanol is unique due to the presence of fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C11H12F2O

Molecular Weight

198.21 g/mol

IUPAC Name

[1-[(2,4-difluorophenyl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C11H12F2O/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2

InChI Key

LSJQYJMDROQBAP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=C(C=C2)F)F)CO

Origin of Product

United States

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